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molecular formula C4H2ClNO2S B8691063 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- CAS No. 56417-67-5

4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo-

Cat. No. B8691063
M. Wt: 163.58 g/mol
InChI Key: YWCDJWXZCQSDIF-UHFFFAOYSA-N
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Patent
US03948925

Procedure details

A mixture of 29 g of 4-carboxy-4-thiazoline-2-one [Enlenmeyer et al, Helv., Chim. Acta., Vol. 27 (1944), p.1432-6] and 200 ml of thionyl chloride was refluxed for 24 hours and was then cooled. The mixture was vacuum filtered to obtain 21 g of 4-chloroformyl-4-thiazoline-2-one melting at 184°C.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][C:6](=[O:9])[S:7][CH:8]=1)(O)=[O:2].S(Cl)([Cl:12])=O>>[Cl:12][C:1]([C:4]1[NH:5][C:6](=[O:9])[S:7][CH:8]=1)=[O:2]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(=O)(O)C=1NC(SC1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)C=1NC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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